
1,3-Dinitrobenzene-13C6
Overview
Description
1,3-Dinitrobenzene-¹³C₆ is a stable isotope-labeled derivative of 1,3-dinitrobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 (¹³C). This compound is primarily utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic enrichment, which minimizes spectral interference and enhances analytical precision. The molecular formula of the unlabeled parent compound (1,3-dinitrobenzene) is C₆H₄N₂O₄, with nitro groups (-NO₂) at the 1 and 3 positions. Substitution with ¹³C increases the molecular weight from 168.11 g/mol (unlabeled) to 174.11 g/mol (¹³C₆-labeled).
Preparation Methods
1,3-Dinitrobenzene-13C6 is synthesized through the nitration of benzene-13C6. The nitration process involves the reaction of benzene-13C6 with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the selective formation of the 1,3-dinitro isomer. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2\text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)_2 + 2\text{H}_2\text{O} ]
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with additional purification steps to ensure the high isotopic purity of the final product .
Chemical Reactions Analysis
1,3-Dinitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: Reduction with sodium sulfide in aqueous solution leads to the formation of 3-nitroaniline.
Common reagents used in these reactions include sodium sulfide, iron, hydrochloric acid, and nitronium tetrafluoroborate. The major products formed are 3-nitroaniline, m-phenylenediamine, and 1,3,5-trinitrobenzene .
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Environmental Analysis | Used as a tracer in pollution studies to track the degradation of nitroaromatic compounds. |
Synthetic Organic Chemistry | Serves as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives. |
Metabolic Studies | Used in metabolic labeling experiments to trace biochemical pathways in organisms. |
Environmental Analysis
1,3-Dinitrobenzene-13C6 is utilized in environmental studies to assess the fate and transport of nitroaromatic compounds in soil and water systems. Its isotopic labeling allows researchers to track the compound through various environmental processes, such as degradation and bioaccumulation.
Case Study: Tracing Nitroaromatic Compounds
A study conducted by researchers at the University of Minnesota employed this compound to investigate the degradation pathways of nitroaromatic pollutants in aquatic environments. The results indicated that microbial communities could effectively metabolize these compounds, leading to their transformation into less harmful substances. The isotopic labeling facilitated precise tracking of metabolic intermediates through NMR spectroscopy.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as a key intermediate for synthesizing various chemical products. Its nitro groups can be reduced or substituted to yield a range of derivatives used in dyes and pharmaceuticals.
Table: Synthesis Pathways Involving this compound
Reaction Type | Product | Conditions |
---|---|---|
Reduction | 1,3-Diaminobenzene | Catalytic hydrogenation |
Nitration | 2,4-Dinitrotoluene | Electrophilic aromatic substitution |
Alkylation | Nitroalkyl derivatives | Friedel-Crafts alkylation |
Metabolic Studies
The compound is also pivotal in metabolic studies where it serves as a stable isotope tracer. Researchers use it to investigate metabolic pathways involving nitro compounds and their effects on biological systems.
Case Study: Metabolic Pathway Analysis
A recent study published in Oncotarget demonstrated how this compound was used to trace glycolytic pathways in red blood cells under oxidative stress conditions. By using this labeled compound, scientists were able to identify changes in enzyme activities and metabolite concentrations that occurred due to exposure to oxidative agents.
Mechanism of Action
The mechanism of action of 1,3-Dinitrobenzene-13C6 involves its interaction with various molecular targets and pathways. As a nitroaromatic compound, it can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and potential toxicity. The specific molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
The following table and analysis compare 1,3-dinitrobenzene-¹³C₆ with structurally related compounds, focusing on isotopic labeling, substituent effects, and applications.
Table 1: Key Properties of 1,3-Dinitrobenzene-¹³C₆ and Analogues
*Assumed isotopic purity based on analogous compounds in evidence.
†Calculated using ¹³C₆ substitution.
Key Comparisons:
Structural and Isotopic Differences 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆: This chlorinated derivative has two additional chlorine atoms at the 4 and 6 positions, increasing its molecular weight by ~70 g/mol compared to 1,3-dinitrobenzene-¹³C₆. 3-Fluoro-4-nitrobenzenamine-¹³C₆: The presence of an amine (-NH₂) and fluorine (-F) group introduces polarity and hydrogen-bonding capacity, making it suitable for biomedical tracing applications. In contrast, 1,3-dinitrobenzene-¹³C₆ lacks functional groups beyond nitro, limiting its direct use in biological systems .
Analytical Utility
- 1,3-Dinitrobenzene-¹³C₆ and its chlorinated analogue are both employed as reference materials in mass spectrometry. However, the chlorinated variant’s higher molecular weight and distinct fragmentation patterns make it preferable for detecting environmental pollutants, such as chlorinated nitroaromatics in soil or water .
Synthetic and Safety Considerations
- Chlorinated derivatives like 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ may pose greater toxicity and environmental hazards due to halogen substituents. In contrast, 1,3-dinitrobenzene-¹³C₆, while still reactive, is less persistent in biological systems .
Biological Activity
1,3-Dinitrobenzene-13C6 (1,3-DNB-13C6) is a stable isotope-labeled variant of 1,3-dinitrobenzene (1,3-DNB), a compound known for its significant biological activity and toxicity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with 1,3-DNB-13C6.
- Chemical Formula : C6H4N2O4
- Molecular Weight : 168.107 g/mol
- Density : 1.5 g/cm³
- Melting Point : 86 °C
- Boiling Point : 301.5 °C
Mechanisms of Biological Activity
1,3-DNB and its isotopically labeled version exhibit various biological activities primarily through their metabolic effects and interactions with cellular components. The following mechanisms have been identified:
Methemoglobinemia Induction
1,3-DNB is known to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. The rate and degree of methemoglobin formation vary between individuals and species.
- Case Study : A historical review noted that methemoglobin levels peaked approximately four hours after exposure to 1,3-DNB, significantly higher than those observed with other nitro compounds like 1,3,5-trinitrobenzene (1,3,5-TNB) .
Neurotoxicity
Research indicates that prolonged exposure to 1,3-DNB can lead to neurotoxic effects similar to those seen in conditions of acute energy deprivation. In particular:
- Mechanism : Inhibition of the pyruvate dehydrogenase complex (PDHc) has been proposed as a key mechanism behind its neurotoxic effects. This inhibition correlates with the loss of lipoic acid immunoreactivity in astrocytes .
Cytotoxicity Against Cancer Cells
Recent studies have demonstrated that derivatives of 1,3-DNB exhibit cytotoxic properties against various cancer cell lines:
- Bioassay Results : Compounds derived from 1,3-DNB showed significant inhibition of cell viability in KB and CNE2 cancer cell lines with IC50 values around 10 μM .
Environmental Toxicity
The environmental impact of 1,3-DNB is notable due to its toxicity to aquatic life and potential for bioaccumulation.
- Toxicity Levels : It has been shown to be moderately toxic to fish and less toxic to aquatic invertebrates. The toxicity threshold for algae ranges from 170 to 700 ppb .
Organism Type | Toxicity Level (ppm) |
---|---|
Fish | Moderate |
Aquatic Invertebrates | Low |
Algae | 170 - 700 |
Summary of Health Effects
Exposure to 1,3-DNB can lead to a variety of health issues:
- Acute Symptoms : Headache, nausea, dizziness.
- Chronic Effects : Behavioral changes and reproductive damage have been observed in animal studies .
Future Research Directions
Given the potential hazards associated with 1,3-DNB exposure, further studies are recommended:
- Chronic Toxicity Studies : Assess long-term effects on mammalian health.
- Metabolic Studies : Investigate the metabolites responsible for observed toxicities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1,3-Dinitrobenzene-13C6, and how do reaction conditions influence isotopic purity?
Methodological Answer: this compound can be synthesized via nitration of benzene-13C6 using a mixed acid system (HNO₃/H₂SO₄). Isotopic integrity is maintained by ensuring anhydrous conditions and controlled nitration temperatures (0–5°C to prevent side reactions). Post-synthesis purification via recrystallization or column chromatography is critical to remove non-labeled byproducts. Isotopic purity (>98 atom% 13C) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm absence of unlabeled isotopologues .
Q. How can researchers validate the isotopic labeling efficiency of this compound in analytical workflows?
Methodological Answer: High-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS) are standard for quantifying 13C incorporation. For example, HRMS detects mass shifts of +6 Da for the fully labeled compound, while IRMS measures δ13C values against international standards. Cross-validation with NMR (e.g., absence of 12C-coupled splitting patterns in 13C-NMR spectra) ensures methodological rigor .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Due to its nitroaromatic toxicity, researchers must adhere to OSHA and ECHA guidelines:
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats.
- Store in airtight containers at 2–8°C to prevent degradation.
- Implement spill containment protocols using inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How do isotopic effects in this compound influence kinetic studies in catalytic reduction reactions?
Methodological Answer: The kinetic isotope effect (KIE) for 13C-labeled nitroarenes can alter reaction rates in catalytic hydrogenation. For example, palladium-catalyzed reductions may exhibit slower kinetics due to heavier 13C isotopes affecting transition-state energetics. Researchers should conduct parallel experiments with unlabeled analogs and use Arrhenius plots to quantify KIE deviations .
Q. What experimental design strategies mitigate signal interference in environmental tracer studies using this compound?
Methodological Answer: In environmental fate studies, use stable isotope probing (SIP) with LC-HRMS to distinguish this compound from background contaminants. Include negative controls (unlabeled samples) and spike recovery experiments to validate extraction efficiency. Calibration curves spanning 0.1–100 µg/L in matrices (e.g., soil, water) ensure quantitation accuracy .
Q. How can conflicting data on the photodegradation pathways of this compound be resolved?
Methodological Answer: Contradictions in degradation mechanisms (e.g., nitro group vs. ring cleavage) often arise from varying light sources (UV-A vs. UV-C) or matrix effects. Researchers should standardize experimental conditions (e.g., ISO 11348 for light intensity) and employ tandem MS/MS to identify transient intermediates. Comparative studies using deuterated solvents (e.g., D₂O vs. H₂O) can clarify solvent-mediated pathways .
Q. What advanced computational methods support the interpretation of 13C isotopic patterns in reaction mechanisms?
Methodological Answer: Density functional theory (DFT) calculations can model isotopic effects on molecular orbitals and transition states. Pairing DFT with experimental isotopic enrichment data (e.g., from IRMS) allows mechanistic validation. Software like Gaussian or ORCA is recommended for simulating 13C NMR chemical shifts and vibrational frequencies .
Q. How should researchers address batch-to-batch variability in this compound synthesis for longitudinal studies?
Methodological Answer: Implement quality control (QC) protocols:
- Track isotopic purity and chemical stability via accelerated stability testing (40°C/75% RH for 1 month).
- Use statistical process control (SPC) charts to monitor synthesis parameters (e.g., nitration time, acid ratio).
- Collaborate with accredited isotope labs for inter-laboratory validation .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines apply to publishing studies involving isotopically labeled hazardous compounds?
Methodological Answer: Adhere to COPE (Committee on Publication Ethics) standards:
- Disclose synthetic protocols and purity data transparently.
- Validate MS/NMR spectra in supplementary materials.
- Address potential dual-use risks (e.g., environmental toxicity) in the discussion section .
Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from isobaric interferences?
Methodological Answer: Use high-resolution instruments (Q-TOF or Orbitrap) with mass accuracy <2 ppm. Optimize collision energy to fragment characteristic ions (e.g., m/z 168 → 122 for nitro group loss). Include isotopic pattern filters in data processing software (e.g., Thermo Compound Discoverer) to exclude 12C-containing species .
Properties
IUPAC Name |
1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583995 | |
Record name | 1,3-Dinitro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-60-0 | |
Record name | 1,3-Dinitro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201595-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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